

Rociletinib Hydrobromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rociletinib hydrobromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical trial data for **rociletinib hydrobromide**. The information is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound. While the clinical development of rociletinib was halted in 2016, the data and understanding of its biological activity remain valuable for the ongoing development of EGFR inhibitors.[4]

Chemical Structure and Physicochemical Properties

Rociletinib hydrobromide is the salt form of rociletinib, an orally available small molecule.[5] The hydrobromide salt was found to improve absorption and lead to higher drug exposure in patients.[6]

Chemical Structure

Figure 1. Chemical Structure of **Rociletinib Hydrobromide**

Physicochemical Properties

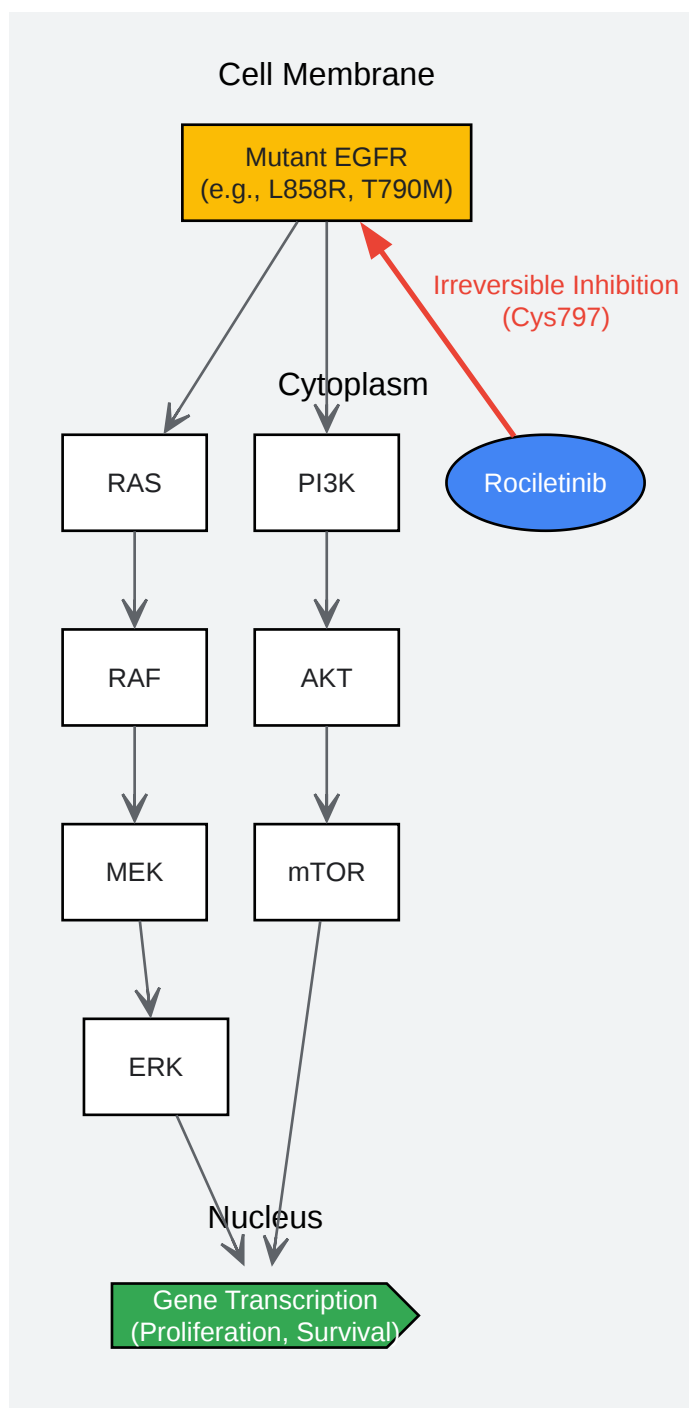
Property	Value	Source(s)
Molecular Formula	C27H29BrF3N7O3	[5][7]
Molecular Weight	636.47 g/mol	[5][7]
IUPAC Name	N-(3-((2-((4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)-4-pyrimidinyl)amino)phenyl)acryl amide hydrobromide	[5]
CAS Number	1446700-26-0	[5]
Appearance	Solid powder	[5]
SMILES	<chem>C=CC(=O)NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1.[H]Br</chem>	[5]
InChI Key	IPKRDUJIGYXXNT-UHFFFAOYSA-N	[5]

Mechanism of Action

Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8] This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1][8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting toxicities commonly associated with less selective EGFR inhibitors.[1][3]

EGFR Signaling Pathway Inhibition

The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of mutant EGFR effectively shuts down these oncogenic signals.



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Figure 2. Rociletinib Inhibition of the EGFR Signaling Pathway

Pharmacokinetics and Metabolism

Pharmacokinetic Parameters

Parameter	Value	Source(s)
Time to Maximum Concentration (Tmax)	1.5 hours	[8]
Maximum Serum Concentration (Cmax)	2.41 µg/mL	[8]
Serum Half-life (t1/2)	3.7 hours	[8]

Metabolism

Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further converted to M460.[8] These metabolites are believed to be responsible for some of the observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]

Clinical Efficacy and Safety

Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.

Efficacy in T790M-Positive NSCLC

In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M mutation was 59%.[6] The median progression-free survival (PFS) in this population was reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7 months in the chemotherapy group.[4]

Safety and Tolerability

The most common treatment-emergent adverse events associated with rociletinib included hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher hyperglycemia was a notable adverse event.[10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **rociletinib hydrobromide** are not extensively available in the public domain. However, based

on published literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of rociletinib has been described in patent literature. A general synthetic route involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a substituted aniline, followed by coupling with an acrylamide-containing side chain. The final product is then converted to the hydrobromide salt.

Biological Assays

The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has been determined using in vitro kinase assays. These assays typically involve recombinant EGFR kinase domains and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then calculated to determine the potency of the compound. For example, kinase profiling has demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutations.[8]

The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay, where cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the GI₅₀ (concentration causing 50% growth inhibition) is determined. Cellular growth assays have reported IC₅₀ values for rociletinib in the range of 100–140 nM.[8]

Conclusion

Rociletinib hydrobromide is a potent and selective third-generation EGFR TKI with demonstrated activity against EGFR mutations that confer resistance to earlier-generation inhibitors, particularly the T790M mutation. While its clinical development was halted, the data generated from its preclinical and clinical studies have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed the development of subsequent therapies. The information presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery.

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